molecular formula C8H8N2O4 B13962121 2-Amino-6-methyl-3-nitrobenzoic acid CAS No. 881203-05-0

2-Amino-6-methyl-3-nitrobenzoic acid

Cat. No.: B13962121
CAS No.: 881203-05-0
M. Wt: 196.16 g/mol
InChI Key: NEWOPFWUNAJMNX-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-3-nitrobenzoic acid can be achieved through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group . The subsequent introduction of the amino group can be achieved through a reaction with ammonia in the presence of a cuprous catalyst .

Industrial Production Methods

For industrial production, the method involving the reaction of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent under the function of a cuprous catalyst is preferred. This method is advantageous due to its high yield, mild reaction conditions, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-nitrobenzoic acid.

    Reduction: Formation of 2-amino-6-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-Amino-6-methyl-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-3-nitrobenzoic acid is unique due to the presence of both an amino group and a methyl group, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

881203-05-0

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-6-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(10(13)14)7(9)6(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

NEWOPFWUNAJMNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

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